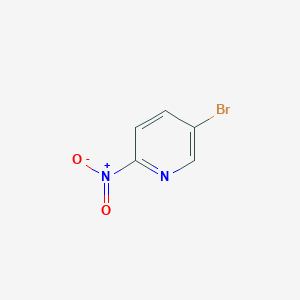

5-溴-2-硝基吡啶

描述

Synthesis Analysis

The synthesis of 5-Bromo-2-nitropyridine involves the preparation from corresponding amine through hydrogen peroxide oxidation. Agosti et al. (2017) detailed a large-scale production process, initially facing challenges such as low conversion and high impurity content. However, with safety studies and process development, a robust and reproducible protocol was established, demonstrating the compound's scalable synthesis (Agosti et al., 2017).

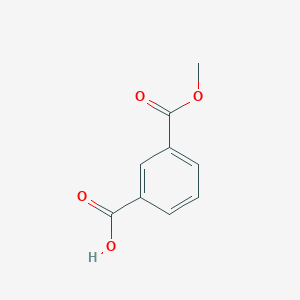

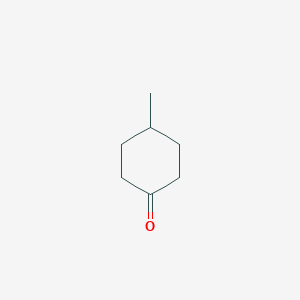

Molecular Structure Analysis

The molecular structure and electronic properties of 5-Bromo-2-nitropyridine derivatives have been thoroughly investigated using computational methods. Arulaabaranam et al. (2021) performed computational calculations to analyze the molecular electrostatic potential, frontier molecular orbital analysis, and donor-acceptor interactions, providing insight into the electronic characteristics and reactivity of the molecule (Arulaabaranam et al., 2021).

Chemical Reactions and Properties

5-Bromo-2-nitropyridine participates in various chemical reactions, demonstrating its versatility as a reagent. Romero and Ziessel (1995) reported the selective synthesis of 5-bromo-2,2′-bipyridine and 5,5′-dibromo-2,2′-bipyridine, showcasing the compound's utility in constructing bipyridine derivatives, which are valuable ligands in coordination chemistry (Romero & Ziessel, 1995).

Physical Properties Analysis

The physical properties of 5-Bromo-2-nitropyridine, including its vibrational frequencies and molecular equilibrium geometry, have been studied using DFT/B3LYP calculations. Sundaraganesan et al. (2005) provided a detailed interpretation of the FT-Raman and FT-IR spectra, contributing to our understanding of the compound's physical characteristics (Sundaraganesan et al., 2005).

Chemical Properties Analysis

The chemical properties of 5-Bromo-2-nitropyridine, including its reactivity and interaction with various reagents, have been extensively explored. Its role in the synthesis of metal-complexing molecular rods, through the preparation of brominated bipyridines and bipyrimidines, was discussed by Schwab et al. (2002), highlighting its importance in the construction of complex chemical architectures (Schwab et al., 2002).

科学研究应用

肽合成和修饰:2,2′-二硫代(5-硝基吡啶)用于肽合成,特别是用于激活肽中的半胱氨酸。这导致不对称二硫键形成,以及细胞色素模型异二聚肽的制备 (Rabanal, DeGrado, & Dutton, 1996)。

取代吡啶的合成:它参与了2-溴-5-硝基吡啶与末端炔烃的钯催化交叉偶联,促进了各种取代吡啶的合成 (Sagitullina et al., 2010)。

晶体工程:该化合物用于设计非中心对称晶体,特别是与N-氯乙酸的组合,显示出在生物传感器和药物传递方面的潜力 (Fur et al., 1996)。

非线性光学材料:2-氨基-3-溴-5-硝基吡啶由于其高价和非零价而显示出在非线性光学(NLO)材料中的潜力 (Abraham, Prasana, & Muthu, 2017)。

振动光谱研究:该化合物的红外和拉曼光谱已被广泛研究,为其振动模式和潜在能量分布提供了见解,与各种应用相关 (Sundaraganesan et al., 2004)。

癌症药物潜力:相关化合物5-溴-3-硝基吡啶-2-碳腈已显示出作为癌症药物的潜力,考虑到其分子结构和与靶蛋白的分子对接反应性 (Arulaabaranam et al., 2021)。

毒理学研究:值得注意的是,5-溴-2-硝基吡啶可能会造成健康危害,例如在暴露后引起高铁血红蛋白血症和延迟性脑病 (Shi et al., 2022)。

作用机制

Target of Action

The primary target of 5-Bromo-2-nitropyridine is the respiratory system . This compound interacts with the respiratory system, causing potential irritation and other effects.

Mode of Action

5-Bromo-2-nitropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is employed as a reagent in the synthesis of novel benzimidazoles, potent inhibitors of TIE-2 and VEGFR-2 Tyrosine kinase receptors .

Biochemical Pathways

It is known to be used in the synthesis of novel benzimidazoles, which are potent inhibitors of tie-2 and vegfr-2 tyrosine kinase receptors . These receptors play crucial roles in angiogenesis and blood vessel maturation, suggesting that 5-Bromo-2-nitropyridine may indirectly influence these processes.

Pharmacokinetics

It is known that this compound can be absorbed through the skin and respiratory tract . More research is needed to fully understand the pharmacokinetics of 5-Bromo-2-nitropyridine.

Result of Action

Exposure to 5-Bromo-2-nitropyridine can lead to a range of health effects. In a reported case of a man exposed to this compound at work, symptoms included dizziness, fatigue, nausea, vomiting, chest distress, diffuse cyanosis, and coma. Laboratory findings indicated methemoglobinemia, hemolytic anemia, rhabdomyolysis, and acute renal failure . Delayed encephalopathy was also observed 82 days after exposure .

安全和危害

5-Bromo-2-nitropyridine can cause irritation of the skin, eyes, and respiratory tract . It can be absorbed through the skin and respiratory tract, resulting in methemoglobinemia and delayed encephalopathy . It is classified as hazardous under the Hazardous Products Regulations (SOR/2015-17) with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) being the main hazards .

属性

IUPAC Name |

5-bromo-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O2/c6-4-1-2-5(7-3-4)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXXLNCPVSUCNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355827 | |

| Record name | 5-Bromo-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39856-50-3 | |

| Record name | 5-Bromo-2-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39856-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-nitropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039856503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the known health risks associated with 5-Bromo-2-nitropyridine exposure?

A: A case report documented severe health effects following occupational exposure to 5-Bromo-2-nitropyridine. The individual experienced dizziness, fatigue, nausea, vomiting, chest distress, cyanosis, and coma. [] Medically, this manifested as methemoglobinemia, hemolytic anemia, rhabdomyolysis, and acute renal failure. [] Delayed encephalopathy was also observed two months post-exposure. [] This highlights the compound's potential for significant toxicity via skin and respiratory absorption.

Q2: What is the molecular structure and spectroscopic characterization of 5-Bromo-2-nitropyridine?

A: 5-Bromo-2-nitropyridine has been analyzed using spectroscopic techniques like Fourier Transform-Raman and Fourier Transform-Infrared spectroscopy. [, , ] These studies provided insights into the vibrational modes and structural characteristics of the molecule, supporting its identification and characterization.

Q3: Can you elaborate on the synthesis of 5-Bromo-2-nitropyridine and any challenges associated with large-scale production?

A: One method for synthesizing 5-Bromo-2-nitropyridine involves the hydrogen peroxide oxidation of the corresponding amine. [] Scaling up this process presented challenges related to conversion rates, impurity control, and reproducibility. [] Safety concerns were also paramount due to the use of hydrogen peroxide. [] Thorough investigation using reaction and adiabatic calorimetry was essential to establish safe and robust production protocols. []

Q4: How does the structure of 5-Bromo-2-nitropyridine influence its reactivity?

A: Research indicates that the presence of bromine and the nitro group in the molecule influences its reactivity with ammonia. [] The position of these substituents, particularly the nitro group, relative to other functional groups on the pyridine ring impacts the rate and selectivity of substitution reactions. []

Q5: Are there any known applications of 5-Bromo-2-nitropyridine in polymer chemistry?

A: 5-Bromo-2-nitropyridine serves as a precursor for synthesizing diamine monomers used in polyimide production. [] Specifically, it reacts with bisphenol A to form 2,2′-bis[4-(5-amino-2-pyridinoxy)phenyl] propane. [] This diamine monomer, when combined with aromatic dianhydrides, yields polyimides with desirable properties like high transparency and organosolubility. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI)](/img/structure/B47640.png)

![(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B47650.png)